N,N'-Dibenzyloxycarbonyl-D-lysine
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Overview
Description
N,N’-Dibenzyloxycarbonyl-D-lysine is a chemical compound with the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol . It is commonly used in peptide synthesis and proteomics due to its protective groups, which help in the selective modification of amino acids . The compound is also known by other names such as N2,N6-Bis-Cbz-D-lysine and Nα,ε-Z-L-Bis-D-lysine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyloxycarbonyl-D-lysine typically involves the protection of the amino groups of D-lysine with benzyloxycarbonyl (Cbz) groups. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the benzyloxycarbonyl chloride is used as the protecting agent . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyloxycarbonyl-D-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the hydrogenation process.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Deprotected D-lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Dibenzyloxycarbonyl-D-lysine is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action of N,N’-Dibenzyloxycarbonyl-D-lysine involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl groups prevent unwanted side reactions during peptide synthesis, allowing for the selective modification of specific amino acids . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and protein functions .
Comparison with Similar Compounds
N,N’-Dibenzyloxycarbonyl-D-lysine is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. Similar compounds include:
Nα-Benzyloxycarbonyl-L-lysine: Used for single-site protection of lysine.
Nα-Fmoc-L-lysine: Another protective group used in peptide synthesis, offering different stability and deprotection conditions.
Nα-Boc-L-lysine: Commonly used in solid-phase peptide synthesis, providing an alternative to benzyloxycarbonyl protection.
Each of these compounds has its own advantages and limitations, making N,N’-Dibenzyloxycarbonyl-D-lysine a valuable tool in specific research and industrial applications .
Properties
IUPAC Name |
(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXFNUZFTZCFD-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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